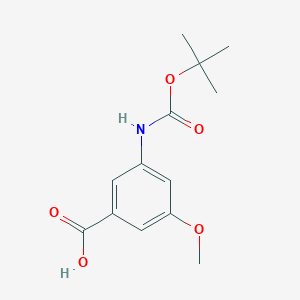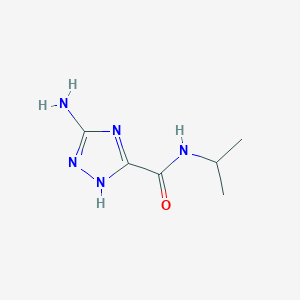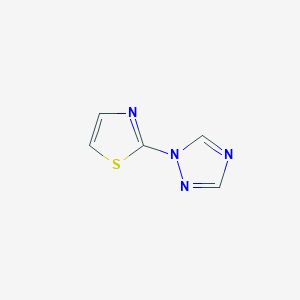
2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid
Descripción general
Descripción
“2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid” is a chemical compound with the CAS Number: 1343106-79-5 . It has a molecular weight of 209.2 and its IUPAC name is 2-(tetrahydro-3-furanyloxy)nicotinic acid . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid” is 1S/C10H11NO4/c12-10(13)8-2-1-4-11-9(8)15-7-3-5-14-6-7/h1-2,4,7H,3,5-6H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Aplicaciones Científicas De Investigación
Synthesis and Probing of Nicotinic Receptor Interactions
Research has demonstrated the synthesis of 2-nitromethylenetetrahydrofuran as a compound to probe Drosophila nicotinic receptor interactions. This synthesis, utilizing alpha-nitro ketone intermediates, highlights the application in understanding receptor interactions, particularly in the context of neonicotinoid-nicotinic acetylcholine receptor interactions (Zhang, Tomizawa, & Casida, 2004).
Polymorphism and Solid-State Identity
Another study identified polymorphs of 2-hydroxynicotinic acid (a derivative of nicotinic acid), revealing its solid-state presence as 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid. This work is significant for understanding the compound's structural and thermal behaviors, contributing to insights into hydrogen bonding and energetic properties in the crystal lattice (Long, Zhou, Theiss, Siegler, & Li, 2015).
Development of Oxodiperoxomolybdenum Complexes
In the realm of inorganic chemistry, oxodiperoxomolybdenum complexes with nicotinic acid have been synthesized and characterized, focusing on their stability and potential for oxidation reactions. These complexes have shown utility in catalyzing the oxidation of organic compounds, indicative of their potential industrial and environmental applications (Szymanska et al., 2013).
Industrial Production Methods
Research into the industrial production of nicotinic acid, a derivative of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid, has explored ecological methods and potential applications in green chemistry. This is particularly relevant for creating environmentally friendly production processes of nicotinic acid from commercially available materials (Lisicki, Nowak, & Orlińska, 2022).
Herbicidal Activity Research
Studies on nicotinic acid derivatives have also revealed their potential as herbicides. A series of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, demonstrated effective herbicidal activity. This research has implications for developing new herbicides targeting specific weed species (Yu et al., 2021).
Propiedades
IUPAC Name |
2-(oxolan-3-yloxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-10(13)8-2-1-4-11-9(8)15-7-3-5-14-6-7/h1-2,4,7H,3,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPZBZUBUFMSQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401074.png)
![Pyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B1401075.png)

![2-Oxaspiro[3.5]nonan-7-one](/img/structure/B1401078.png)









![2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1401096.png)